Oral Bioavailability: Alalevonadifloxacin Enables Effective Oral Delivery of Levonadifloxacin
The primary differentiation of alalevonadifloxacin hydrochloride is its high oral bioavailability, enabling oral dosing of levonadifloxacin. A key comparator is levonadifloxacin itself, which exhibits very poor oral absorption [1]. In contrast, the oral prodrug alalevonadifloxacin achieves an absolute oral bioavailability of approximately 89-90% in humans [2][3].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | Approximately 89-90% |
| Comparator Or Baseline | Levonadifloxacin (active moiety) exhibits very poor oral absorption |
| Quantified Difference | Qualitative improvement from 'very poor' to ~90% absolute bioavailability |
| Conditions | Clinical pharmacokinetic study in healthy human subjects |
Why This Matters
This quantitative improvement in oral bioavailability is the sole justification for procuring the prodrug over the active moiety for oral administration studies.
- [1] Deshpande PK, et al. Design and synthesis of an oral prodrug alalevonadifloxacin for the treatment of MRSA infection. Bioorg Med Chem Lett. 2021;52:128409. View Source
- [2] Rodvold KA, et al. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of Alalevonadifloxacin to Healthy Adult Subjects. Antimicrob Agents Chemother. 2018;62(4):e02297-17. View Source
- [3] Mehta Y, et al. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin. Crit Care Res Pract. 2022;2022:2668199. View Source
